molecular formula C18H20ClN3O B4421700 N-(5-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarboxamide

N-(5-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarboxamide

Cat. No. B4421700
M. Wt: 329.8 g/mol
InChI Key: QMUWHXHOUNVLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP has been widely studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to act as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This compound has also been shown to act as an antagonist at the 5-HT2A receptor, which is another subtype of the serotonin receptor. In addition, this compound has been shown to act as an antagonist at the D2 receptor, which is a subtype of the dopamine receptor. These actions are thought to underlie the anxiolytic, antidepressant, and antipsychotic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase the extracellular levels of serotonin and dopamine in the prefrontal cortex and hippocampus of rats, which are brain regions that are involved in mood regulation and cognition. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the prefrontal cortex and hippocampus of rats, which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its potential therapeutic applications in various neurological disorders. However, one limitation of using this compound in lab experiments is that it has been shown to have some toxic effects at high doses, including hepatotoxicity and nephrotoxicity.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarboxamide. One future direction is to investigate the potential therapeutic applications of this compound in other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Another future direction is to investigate the potential use of this compound as a tool for studying the serotonergic and dopaminergic systems in the brain. Finally, another future direction is to investigate the potential use of this compound as a lead compound for the development of novel therapeutics for neurological disorders.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that these effects are mediated by the modulation of the serotonergic and dopaminergic systems in the brain. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia, and it has been suggested that these effects are mediated by the modulation of the glutamatergic system in the brain.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-14-7-8-15(19)13-17(14)20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUWHXHOUNVLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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